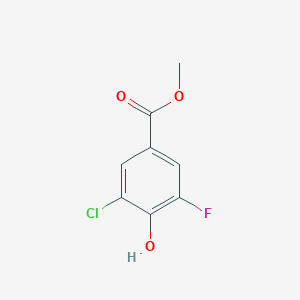

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

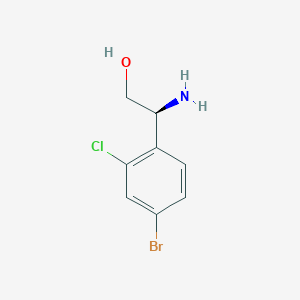

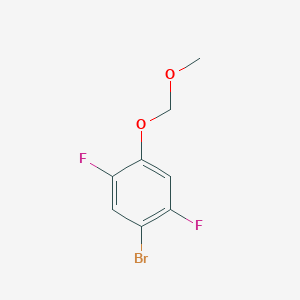

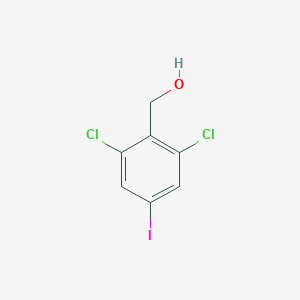

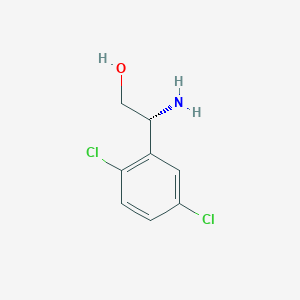

“Methyl 3-chloro-5-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6ClFO3 . It is a derivative of benzoic acid, specifically a methyl ester, and contains functional groups such as chloro, fluoro, and hydroxy substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with three substituents: a chloro group at the 3-position, a fluoro group at the 5-position, and a hydroxy group at the 4-position. Additionally, there is a methyl ester group attached to the carboxylic acid .Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate derivatives have been explored for their potential as fluorescent sensors for metal ions. A study by Ye et al. (2014) synthesized a fluorogenic chemosensor from methyl 3,5-diformyl-4-hydroxybenzoate, which showed high selectivity and sensitivity towards Al3+ ions in methanol medium. This sensor could detect Al3+ at parts per billion levels and was also applied in bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Intermediate for Herbicides

This compound derivatives have been utilized in the synthesis of intermediates for herbicides. Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole from 4-chloro-2-fluoroanisole, which involved converting methyl 3,5-diformyl-4-hydroxybenzoate to various intermediates. This compound serves as an intermediate for developing herbicides, showcasing the application of this compound in agricultural chemistry (Zhou Yu, 2002).

Antibiotic Biosynthesis

The chlorinated derivatives of this compound have been studied for their role in the biosynthesis of antibiotics. Becker (1984) synthesized monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which is essential for the biosynthesis of several important antibiotic classes. This research highlights the importance of chlorinated derivatives of this compound in medicinal chemistry and drug development (Becker, 1984).

Propriétés

IUPAC Name |

methyl 3-chloro-5-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTRVDWNHQYAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)